ethyl 4-[2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate
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Description
Ethyl 4-[2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23N5O3S3 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.09630313 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate (referred to as Compound X) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound X, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by its intricate structure, which includes:
- Piperazine ring : Known for its versatility in drug design.
- Thiazole and pyridazine moieties : These heterocycles are often associated with various biological activities, including anti-inflammatory and anticancer effects.
- Thiophenes : Contribute to the compound's electronic properties and can enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridazine rings. For instance, derivatives similar to Compound X have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The thiazole moiety is believed to interact with cellular targets involved in apoptosis and cell cycle regulation. Compounds with similar structures have demonstrated inhibition of Bcl-2 proteins, which are crucial for cancer cell survival .
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Case Studies :
- A study reported that thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
- Another investigation into pyridazinone derivatives revealed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications in the structure could enhance efficacy .
Anti-inflammatory Activity
Compounds similar to Compound X have also been studied for their anti-inflammatory properties:
- Inhibition of COX Enzymes : Certain derivatives have demonstrated significant inhibition of COX-2, an enzyme implicated in inflammation. For example, compounds with similar structural features showed IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
- Experimental Models : In vivo studies using carrageenan-induced paw edema models indicated that thiazole-containing compounds reduced inflammation effectively, supporting their potential use as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of Compound X is crucial for optimizing its biological activity:
- Substituent Effects : The presence of electron-donating groups (like methyl) on the thiazole ring has been correlated with increased cytotoxicity against cancer cells. Conversely, electron-withdrawing groups may enhance anti-inflammatory effects .
- Modifications : Alterations in the piperazine substituents have shown varying degrees of biological activity. For instance, replacing certain functional groups can lead to improved selectivity and potency against specific cancer types .
Data Tables
Properties
IUPAC Name |
ethyl 4-[2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S3/c1-3-29-21(28)26-10-8-25(9-11-26)18(27)13-31-17-7-6-15(23-24-17)19-14(2)22-20(32-19)16-5-4-12-30-16/h4-7,12H,3,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSDMKJFXLQLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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